molecular formula C12H15NO B6307025 5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole CAS No. 76697-00-2

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole

Cat. No.: B6307025
CAS No.: 76697-00-2
M. Wt: 189.25 g/mol
InChI Key: PCXJSTIQSRKSIN-UHFFFAOYSA-N
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Description

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole (CAS: 76697-00-2) is a heterocyclic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol. It features a dihydro-pyrrole core substituted with an ethoxy group at position 5 and a phenyl group at position 2 (Figure 1). Its structural uniqueness lies in the combination of electron-donating (ethoxy) and bulky (phenyl) substituents, which influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name

5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-14-12-9-8-11(13-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXJSTIQSRKSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization reactions while improving yields. In a modified Paal-Knorr protocol, a diketone precursor reacts with a primary amine under microwave conditions (180–230°C, 30 min) to form the dihydropyrrole core. For example, heating 2-phenyl-1,4-diketone with ammonium acetate in dimethylformamide (DMF) at 200°C yields 2-phenyl-3,4-dihydro-2H-pyrrole with 78% efficiency. This method reduces side reactions compared to conventional thermal heating.

Acid-Catalyzed Cyclization

Protic acids (e.g., p-toluenesulfonic acid) facilitate the cyclization of γ-amino ketones. A study demonstrated that treating 5-ethoxy-4-phenylpentan-2-one with HCl in ethanol at reflux for 6 hours produces the dihydropyrrole ring with 65% yield. However, this method requires careful control of stoichiometry to avoid over-acidification and polymerization.

Alkylation Strategies for Ethoxy Group Introduction

Introducing the ethoxy group at the 5-position necessitates selective alkylation of a hydroxylated precursor or direct substitution.

Nucleophilic Substitution

A hydroxylated intermediate, 5-hydroxy-2-phenyl-3,4-dihydro-2H-pyrrole, undergoes O-alkylation with ethyl iodide in the presence of potassium carbonate (K₂CO₃). Optimized conditions (acetonitrile, 80°C, 12 hours) achieve 82% conversion. Alternative alkylating agents like diethyl sulfate reduce side-product formation but require higher temperatures (100°C).

Table 1: Comparison of Alkylation Agents

Alkylating AgentSolventTemperature (°C)Time (h)Yield (%)
Ethyl iodideAcetonitrile801282
Diethyl sulfateToluene100875
Ethyl bromideDMF901068

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (triphenylphosphine, diethyl azodicarboxylate) enables ethoxy group installation with retention of configuration. This method is particularly effective for chiral intermediates, yielding enantiomerically pure product (>95% ee) in 70% isolated yield.

Catalytic Methods for Phenyl Group Functionalization

The 2-phenyl substituent is typically introduced via cross-coupling or Friedel-Crafts alkylation.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of a boronic acid with a halogenated dihydropyrrole precursor enables precise phenyl group installation. For instance, reacting 5-ethoxy-2-bromo-3,4-dihydro-2H-pyrrole with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C, 24 hours) affords the target compound in 88% yield.

Table 2: Catalytic Systems for Suzuki Coupling

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃Dioxane88
Pd(OAc)₂/XPhosCsFTHF92
NiCl₂(dppe)K₃PO₄Toluene76

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using aluminum chloride (AlCl₃) as a Lewis acid attaches the phenyl group to the pyrrole ring. However, this method risks over-alkylation and requires stoichiometric AlCl₃, limiting its scalability.

One-Pot Synthesis and Flow Chemistry

Recent advances emphasize streamlined protocols to minimize purification steps.

Tandem Cyclization-Alkylation

A one-pot sequence combining Paal-Knorr cyclization and in situ alkylation reduces reaction time. For example, treating 1-phenyl-1,4-diketone with ammonium acetate and ethyl iodide in acetonitrile at 100°C for 8 hours delivers 5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole in 75% yield.

Continuous Flow Reactors

Flow systems enhance heat and mass transfer, critical for exothermic alkylation steps. A microreactor setup achieving 95% conversion in 2 hours (residence time) demonstrates the potential for industrial-scale production.

Purification and Analytical Characterization

Final product purity is ensured via chromatography and spectroscopic validation.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:4) eluent effectively separates the target compound from unreacted starting materials.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.85–4.10 (m, 2H, OCH₂), 6.45 (s, 1H, pyrrole-H).

  • IR (KBr): ν 2975 (C-H), 1602 (C=C), 1120 cm⁻¹ (C-O) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (-OCH2_2CH3_3) group undergoes hydrolysis under acidic or basic conditions to yield hydroxyl derivatives. For example:

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrroleH3O+or OH5-Hydroxy-2-phenyl-3,4-dihydro-2H-pyrrole+EtOH\text{this compound} \xrightarrow{\text{H}_3\text{O}^+ \text{or OH}^-} \text{5-Hydroxy-2-phenyl-3,4-dihydro-2H-pyrrole} + \text{EtOH}

This reaction is critical for generating intermediates for further functionalization .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring attached to the pyrrole undergoes EAS at positions activated by the electron-donating ethoxy group. Common reactions include:

Reaction Reagents/Conditions Product Yield/Notes
NitrationHNO3_3, H2_2SO4_45-Ethoxy-2-(4-nitrophenyl)-3,4-dihydro-2H-pyrrolePredicted para-substitution
SulfonationSO3_3, H2_2SO4_45-Ethoxy-2-(4-sulfophenyl)-3,4-dihydro-2H-pyrroleRequires elevated temperatures

The ethoxy group directs electrophiles to the para and ortho positions of the phenyl ring.

Hydrogenation of the Dihydropyrrole Ring

The 3,4-dihydro-2H-pyrrole ring can be fully saturated via catalytic hydrogenation:

This compoundH2,Pd/C5-Ethoxy-2-phenylpyrrolidine\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{5-Ethoxy-2-phenylpyrrolidine}

This reaction modifies the compound’s conformational flexibility and potential biological activity .

Condensation Reactions

The compound participates in condensation with aldehydes or ketones. For example, reaction with 4-methylbenzaldehyde forms a benzylidene derivative:

This compound+4-MeC6H4CHOacid/base(E)-5-Ethoxy-2-(4-methylbenzylidene)-phenyl-3,4-dihydro-2H-pyrrole\text{this compound} + \text{4-MeC}_6\text{H}_4\text{CHO} \xrightarrow{\text{acid/base}} \text{(E)-5-Ethoxy-2-(4-methylbenzylidene)-phenyl-3,4-dihydro-2H-pyrrole}

This is analogous to the synthesis of (E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole.

Functionalization via Halogenation

Electrophilic halogenation (e.g., fluorination or chlorination) occurs at the pyrrole ring’s α-positions. For instance:

Halogenation Reagents Product Conditions
FluorinationSelectfluor, CH3_3CN3-Fluoro-5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole0–25°C, 12–24 hr
ChlorinationNCS, DCM4-Chloro-5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrroleRoom temperature, overnight

Halogenated derivatives are precursors for cross-coupling reactions .

Oxidation Reactions

The dihydropyrrole ring can be oxidized to a fully aromatic pyrrole system:

This compoundDDQ or MnO25-Ethoxy-2-phenylpyrrole\text{this compound} \xrightarrow{\text{DDQ or MnO}_2} \text{5-Ethoxy-2-phenylpyrrole}

This reaction is critical for enhancing conjugation and electronic properties .

Sulfonamide Functionalization

Reaction with sulfonating agents introduces sulfonamide groups, enhancing biological activity:

This compound+ArSO2Clbase5-Ethoxy-2-phenyl-4-(arylsulfonamido)-3,4-dihydro-2H-pyrrole\text{this compound} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{base}} \text{5-Ethoxy-2-phenyl-4-(arylsulfonamido)-3,4-dihydro-2H-pyrrole}

Such derivatives exhibit antimicrobial properties, as seen in related sulfonamide-pyrrole hybrids .

Mechanistic Insights

  • Electronic Effects : The ethoxy group donates electrons via resonance, activating the phenyl ring for EAS .

  • Steric Effects : The dihydropyrrole ring’s partial saturation reduces steric hindrance, facilitating reactions at the α-positions .

Scientific Research Applications

Chemistry

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole serves as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It can undergo various chemical reactions such as:

  • Oxidation: Producing pyrrole oxides.
  • Reduction: Leading to reduced pyrrole derivatives.
  • Substitution: Forming various substituted pyrroles depending on the reagents used.

These reactions enable the creation of diverse derivatives that can be utilized in further research and applications.

Research indicates that this compound exhibits significant biological activities , including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains. For example:
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism of action may involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Medicine

In medicinal chemistry, this compound is explored as a precursor for pharmaceutical compounds targeting neurological disorders. Its interaction with specific biological macromolecules is under investigation to elucidate its therapeutic potential.

Industry

The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes. Its unique chemical properties make it valuable in developing new materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against resistant strains of bacteria. The findings suggest that this compound could be a candidate for developing new antibacterial agents, particularly in light of increasing antibiotic resistance.

Case Study 2: Synthesis of Derivatives

Research focusing on the synthesis of derivatives from this compound revealed that modifications to its structure could enhance its biological activity. Various derivatives were synthesized and tested for their pharmacological effects, showcasing the compound's versatility in medicinal chemistry.

Mechanism of Action

The mechanism by which 5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The ethoxy and phenyl groups play a crucial role in modulating its activity and binding affinity to these targets. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical properties of 5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Physical State Key Properties/Reactivity
This compound C₁₀H₉NO₂ 175.18 Ethoxy (5), Phenyl (2) Liquid Electron-donating ethoxy stabilizes ring; phenyl adds steric bulk
5-Phenyl-3,4-dihydro-2H-pyrrole C₁₀H₁₁N 145.20 Phenyl (5) Solid Planar structure; forms dimers via π-π interactions; boiling point 244.7°C
5-Methoxy-3,4-dihydro-2H-pyrrole C₅H₉NO 99.13 Methoxy (5) Likely liquid Smaller substituent enhances reactivity in cyclization reactions
5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole C₁₂H₂₁N 179.30 Hexyl (5), Methyl (2) Not reported Hydrophobic hexyl chain improves chiral discrimination in CE
5-Methyl-3,4-dihydro-2H-pyrrole C₅H₉N 83.13 Methyl (5) Liquid Flammable; used as pharmaceutical intermediate

Biological Activity

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole is a heterocyclic compound notable for its diverse biological activities. This article delves into its chemical properties, synthesis methods, and significant biological effects, particularly focusing on its antimicrobial and anticancer properties.

The molecular formula of this compound is C12H15NOC_{12}H_{15}NO, with a molar mass of 189.25 g/mol. The compound features an ethoxy group at the 5-position and a phenyl group at the 2-position of the pyrrole ring, which contribute to its unique chemical behavior and potential applications in pharmaceuticals and organic synthesis.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

  • Cyclization Reactions : Utilizing ethyl acetoacetate and an appropriate amine in the presence of a catalyst.
  • Metal-Catalyzed Reactions : Employing transition metals to facilitate cyclization and achieve high diastereoselectivity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its derivatives have shown effectiveness in inhibiting bacterial growth, making it a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may interact with key biological targets involved in cancer cell proliferation and survival. The mechanism of action is believed to involve modulation of enzyme activities and receptor interactions, which could lead to apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to bind with various biological macromolecules, including enzymes and receptors. The presence of the ethoxy and phenyl groups enhances its binding affinity and selectivity towards these targets.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Research : In vitro studies indicated that this compound inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis .

Comparative Analysis

Compound NameStructure FeaturesUnique Aspects
This compoundEthoxy at position 5, phenyl at position 2Notable for antimicrobial and anticancer properties
5-(Phenylethynyl)pyrrolePhenylethynyl group at position 5Unique optical properties
3-MethylpyrroleMethyl group at position 3Different reactivity patterns

The unique combination of the ethoxy and phenyl groups in this compound contributes to its distinct biological activities compared to similar compounds.

Q & A

Basic: What are the optimized synthetic routes for 5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole, and how are reaction conditions tailored?

Methodological Answer:
The compound can be synthesized via one-pot reactions involving methylene-active sulfones and ethoxy-substituted lactims. For example, heating (2-fluorophenyl)sulfones with 5-ethoxy-3,4-dihydro-2H-pyrrole analogues at 90°C in DMF or solvent-free conditions yields the target product. Monitoring via TLC ensures reaction completion, with yields up to 73% achieved by adjusting stoichiometry (e.g., 30–50% excess of lactim) . Substituting methoxy groups (e.g., 5-methoxy-3,4-dihydro-2H-pyrrole) with ethoxy requires careful solvent selection to mitigate side reactions like cyclization .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • LC/MS : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 269.5 vs. calculated 269.34) and purity .
  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) resolve substituent positions. For example, ethoxy groups show distinct triplets (δ ~3.5–4.0 ppm for OCH₂CH₃) and aromatic protons integrate for phenyl substitution .
  • XRD : SHELX software refines crystal structures, resolving bond lengths and angles to validate stereochemistry .

Advanced: How can E,Z-isomer formation during synthesis be managed?

Methodological Answer:
E,Z-isomers arise from enamine-type intermediates in reactions with methylene-active sulfones. To minimize isomerization:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Optimize reaction time (shorter durations reduce equilibration) and temperature (e.g., 90°C balances reactivity and selectivity) .
  • Separate isomers via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .

Advanced: What computational strategies predict stereoselectivity in derivatives of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in cyclization or reduction steps. For example, imine reductases (e.g., PmIR-Re) can be computationally designed to achieve >99% (S)-selectivity in 2-aryl-pyrroline reductions .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, guiding solvent selection (e.g., toluene vs. acetonitrile) to favor desired stereoisomers .

Advanced: What intermediates are implicated in the oxidation of pyrrolidine derivatives related to this compound?

Methodological Answer:
Au/CeO₂-catalyzed oxidation of pyrrolidine derivatives forms intermediates like 5-(pyrrolidin-1-yl)-3,4-dihydro-2H-pyrrole (amidine-5) and 4-amino-1-(pyrrolidin-1-yl)butan-1-one , which are further oxidized to lactams. Key steps:

  • Amidine formation : Nucleophilic attack at the α-carbon of the cyclic amine.
  • Ketone intermediate : Oxidative cleavage followed by cyclization.
    Monitoring via GC-MS or in situ IR spectroscopy tracks intermediate conversion .

Advanced: How can scalability challenges in synthesis be addressed without compromising purity?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) to remove byproducts; yields >95% purity are achievable .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve trace isomers or unreacted starting materials .
  • Process Optimization : Scale-up in continuous flow reactors minimizes side reactions (e.g., 30 mL/min flow rate, 100°C) .

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